3-[(2-Fluorobenzyl)oxy]-4-methoxybenzaldehyde
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Overview
Description
3-[(2-Fluorobenzyl)oxy]-4-methoxybenzaldehyde is an organic compound with the molecular formula C15H13FO3 and a molecular weight of 260.26 g/mol . This compound is characterized by the presence of a fluorobenzyl group and a methoxy group attached to a benzaldehyde core. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures are often involved in reactions at the benzylic position . They can participate in free radical bromination, nucleophilic substitution, and oxidation .
Mode of Action
The mode of action of such compounds often involves the removal of a hydrogen atom from the benzylic position, which can be resonance stabilized . This is part of a free radical reaction .
Biochemical Pathways
The exact biochemical pathways affected would depend on the specific targets of the compound. For example, some compounds might be involved in the base excision repair (BER) pathway , while others might affect the addition of glutamate to the nucleotide precursor UDP-N-acetylmuramoyl-L-alanine (UMA) .
Biochemical Analysis
Biochemical Properties
3-[(2-Fluorobenzyl)oxy]-4-methoxybenzaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can influence the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a pivotal role in cell signaling pathways. This inhibition can result in altered phosphorylation states of downstream targets, ultimately affecting gene expression and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, prolonged exposure can lead to its gradual degradation, which may alter its biological activity. Long-term studies in vitro and in vivo have indicated that the compound can have sustained effects on cellular processes, although these effects may diminish over time as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved stress response. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for its biotransformation. The compound can influence metabolic flux and alter metabolite levels, impacting various physiological processes. For example, its interaction with cytochrome P450 enzymes can lead to the formation of reactive metabolites, which may have downstream effects on cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biological activity. For instance, its accumulation in the liver can enhance its metabolic effects, while its distribution in other tissues may lead to different biological outcomes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Fluorobenzyl)oxy]-4-methoxybenzaldehyde typically involves the reaction of 2-fluorobenzyl alcohol with 4-methoxybenzaldehyde in the presence of a suitable base and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Fluorobenzyl)oxy]-4-methoxybenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: 3-[(2-Fluorobenzyl)oxy]-4-methoxybenzoic acid.
Reduction: 3-[(2-Fluorobenzyl)oxy]-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2-Fluorobenzyl)oxy]-4-methoxybenzaldehyde is used in a variety of scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde
- 3-[(2-Fluorophenoxy)methyl]benzaldehyde
- 4-[(2-Fluorobenzyl)oxy]benzoic acid
Uniqueness
3-[(2-Fluorobenzyl)oxy]-4-methoxybenzaldehyde is unique due to the specific positioning of the fluorobenzyl and methoxy groups on the benzaldehyde core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications .
Properties
IUPAC Name |
3-[(2-fluorophenyl)methoxy]-4-methoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-18-14-7-6-11(9-17)8-15(14)19-10-12-4-2-3-5-13(12)16/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHOCVVHXDHJKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341475 |
Source
|
Record name | 3-[(2-Fluorophenyl)methoxy]-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50341475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
384857-20-9 |
Source
|
Record name | 3-[(2-Fluorophenyl)methoxy]-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50341475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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